molecular formula C16H18ClN B14726883 n-Benzyl-3-chloro-2-phenylpropan-1-amine CAS No. 6309-91-7

n-Benzyl-3-chloro-2-phenylpropan-1-amine

Cat. No.: B14726883
CAS No.: 6309-91-7
M. Wt: 259.77 g/mol
InChI Key: KGMNCQZOWFZURG-UHFFFAOYSA-N
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Description

n-Benzyl-3-chloro-2-phenylpropan-1-amine is a tertiary amine featuring a benzyl group, a chlorinated phenyl substituent, and a propane backbone. Its structure includes a chlorine atom at the 3-position and a phenyl group at the 2-position of the propan-1-amine chain, with an additional benzyl group attached to the nitrogen.

Properties

CAS No.

6309-91-7

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

N-benzyl-3-chloro-2-phenylpropan-1-amine

InChI

InChI=1S/C16H18ClN/c17-11-16(15-9-5-2-6-10-15)13-18-12-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2

InChI Key

KGMNCQZOWFZURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(CCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-3-chloro-2-phenylpropan-1-amine typically involves the reaction of benzyl chloride with 3-chloro-2-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-3-chloro-2-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

n-Benzyl-3-chloro-2-phenylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Benzyl-3-chloro-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in substituent positions, halogenation patterns, or backbone modifications. The table below summarizes these differences:

Compound Molecular Formula Substituents Yield Physical State
n-Benzyl-3-chloro-2-phenylpropan-1-amine (hypothetical) C₁₆H₁₈ClN 3-Cl, 2-Ph, N-Benzyl N/A N/A
2-[N-Benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (8a) C₂₃H₂₃ClFNO 2-Cl (benzyl), 1-F, 3-phenoxy 54% Colorless oil
N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine (9a) C₂₃H₂₃ClFNO 2-Cl (benzyl), 2-F, 3-phenoxy 10% Colorless oil
2-[N-Benzyl-N-(4-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (8b) C₂₃H₂₃ClFNO 4-Cl (benzyl), 1-F, 3-phenoxy 42% Colorless oil
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N N-Methyl, 2-Ph (no Cl) N/A N/A
N-Methyl-3,3-diphenylpropan-1-amine hydrochloride C₁₆H₂₀ClN 3,3-Ph, N-Methyl, HCl salt N/A Solid (HCl salt)

Key Observations :

  • Halogenation : Compounds 8a, 9a, and 8b () differ in chlorine substitution (2-Cl vs. 4-Cl) and fluorine placement. Positional isomerism impacts reactivity and interactions, as seen in the lower yield (10%) of 9a compared to 8a (54%), possibly due to steric hindrance or electronic effects .
  • Backbone Modifications : Phenpromethamine () lacks the benzyl and chlorine groups but shares the phenylpropanamine backbone. This simplification reduces steric bulk and alters pharmacokinetic properties.
Spectroscopic and Analytical Data

Comparative spectroscopic profiles (Table 2):

Technique 8a 9a Phenpromethamine
¹H NMR Aromatic δ 7.2–6.8 ppm; CH₂F δ 4.5 Aromatic δ 7.2–6.8 ppm; CHF δ 5.1 Phenyl δ 7.3–7.1; CH(CH₃) δ 2.8
¹⁹F NMR δ -220 (1-F) δ -215 (2-F) N/A
IR C-F stretch ~1100 cm⁻¹ C-F stretch ~1100 cm⁻¹ N-H stretch ~3350 cm⁻¹
MS [M+H]⁺ m/z 408.1 [M+H]⁺ m/z 408.1 [M+H]⁺ m/z 150.1 (ESI, FT analyzer)

Key Insights :

  • ¹⁹F NMR : Fluorine’s position (1-F vs. 2-F) causes distinct chemical shifts, aiding structural elucidation .
  • MS : All compounds show molecular ion peaks consistent with their formulas. Phenpromethamine’s simpler structure results in a lower molecular weight .
Physicochemical Properties
  • Lipophilicity : Chlorine and benzyl groups in 8a–8b increase lipophilicity compared to Phenpromethamine, which lacks these substituents. This affects solubility and membrane permeability.

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